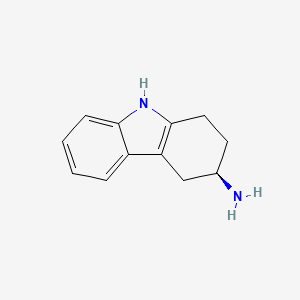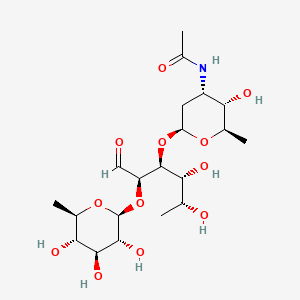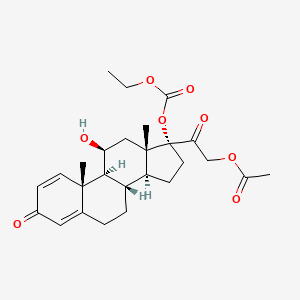
Unii-wwg9SG8rnb
Overview
Description
The substance identified by UNII “WWG9SG8RNB” is known as Prednisolone 21-Acetate 17-Ethylcarbonate . It is a specific substance or ingredient assigned by the FDA (Food and Drug Administration) . The molecular formula of this substance is C26H34O8 .
Molecular Structure Analysis
The molecular structure of a substance is an important factor in determining its properties and effects . The InChIKey for Prednisolone 21-Acetate 17-Ethylcarbonate is HJBXHIPIGWXIGJ-OKKNSTDLSA-N . The Simplified Molecular Input Line Entry System (SMILES) representation of the molecule is also provided .Scientific Research Applications
Prednisolone 21-acetate 17-ethylcarbonate: A Comprehensive Analysis
Quality Control in Pharmaceutical Manufacturing: Prednisolone 21-acetate 17-ethylcarbonate is utilized in the pharmaceutical industry for quality control purposes. It serves as a reference standard for monitoring and controlling impurity levels in Prednisolone and its related formulations, adhering to International Council for Harmonisation (ICH) guidelines .
Pharmacokinetics and Metabolism Studies: Research has shown that Prednisolone 21-acetate 17-ethylcarbonate undergoes intramolecular acyl migration to form prednisolone non-enzymatically. This property is crucial for understanding the pharmacokinetics and metabolism of topical glucocorticoids in medical treatments .
Topical Glucocorticoid Effectiveness: The compound’s behavior in human skin has been studied, showing lower concentrations of prednisolone 17-ethylcarbonate after the application of prednicarbate cream and ointment. These findings are significant for assessing the effectiveness and safety of topical glucocorticoids .
Anti-inflammatory Applications: Prednisolone acetate, a related compound, is widely used as a glucocorticoid to treat various inflammatory and immune conditions. By extension, Prednisolone 21-acetate 17-ethylcarbonate’s properties may contribute to research in developing new anti-inflammatory treatments .
Palliative Care in Neoplastic Conditions: Prednisolone acetate’s use in palliative care for neoplastic conditions suggests potential research applications for Prednisolone 21-acetate 17-ethylcarbonate in exploring more targeted and effective treatments for cancer-related symptoms .
Skin Penetration and Metabolism: Studies on skin penetration and metabolism have indicated that Prednisolone 21-acetate 17-ethylcarbonate can be rapidly hydrolyzed by viable keratinocytes to its active form, impacting the design of dermatological medications .
Pharmacodynamic Characterization: The compound has been used to characterize the pharmacodynamic effects of various topical glucocorticoids on epidermal and dermal cells, contributing to a better understanding of their therapeutic potential .
Molecular Modeling Analysis: Molecular modeling analysis has been employed to determine the chemical stability and reactivity of Prednisolone 21-acetate 17-ethylcarbonate, aiding in the prediction of its behavior in biological systems .
Mechanism of Action
Target of Action
Prednisolone 21-acetate 17-ethylcarbonate, also known by its Unique Ingredient Identifier (UNII) WWG9SG8RNB , is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors, which are part of the nuclear receptor superfamily and are expressed in almost every cell in the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
Upon entering a cell, Prednisolone 21-acetate 17-ethylcarbonate binds to the glucocorticoid receptor, causing it to undergo a conformational change . This allows the receptor to translocate into the nucleus, where it can bind to glucocorticoid response elements in the DNA and modulate the transcription of target genes . The resulting changes in gene expression can lead to a variety of effects, depending on the specific genes involved and the cell type .
Biochemical Pathways
The exact biochemical pathways affected by Prednisolone 21-acetate 17-ethylcarbonate can vary widely, as the glucocorticoid receptor can influence the expression of a large number of genes . Some of the most notable effects include the suppression of pro-inflammatory genes, leading to a reduction in inflammation, and the upregulation of genes involved in gluconeogenesis, contributing to the maintenance of blood glucose levels .
Pharmacokinetics
Like other glucocorticoids, it is likely to be well absorbed following oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Prednisolone 21-acetate 17-ethylcarbonate’s action are diverse and depend on the specific cell type and the genes that are being regulated . Some of the most common effects include a reduction in inflammation and immune response, an increase in blood glucose levels, and effects on mood and behavior .
Action Environment
The action, efficacy, and stability of Prednisolone 21-acetate 17-ethylcarbonate can be influenced by a variety of environmental factors . For example, factors such as pH and temperature can affect the stability of the compound, while the presence of other drugs or substances can influence its absorption and metabolism . Additionally, individual factors such as age, sex, genetic makeup, and health status can also impact the compound’s action and efficacy .
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-5-32-23(31)34-26(21(30)14-33-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)22(18)20(29)13-25(19,26)4/h8,10,12,18-20,22,29H,5-7,9,11,13-14H2,1-4H3/t18-,19-,20-,22+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBXHIPIGWXIGJ-OKKNSTDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisolone 17-(Ethyl Carbonate) 21-Acetate | |
CAS RN |
671225-23-3 | |
| Record name | Prednisolone 21-acetate 17-ethylcarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWG9SG8RNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



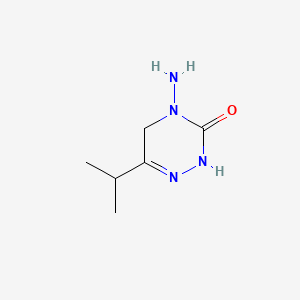

![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)
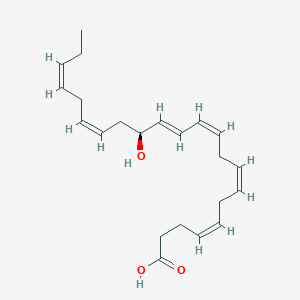
![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)
